[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a chiral compound featuring a pyrrolidine ring substituted with a 2-amino-acetyl group at the R-configured position and a benzyl carbamate moiety at the 3-position.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQXZQWFUWZOT-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with benzyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Hazard statements, solubility, and exact bioactivity data are absent for most compounds, including the target .
Biological Activity
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with an amino-acetyl group and a carbamic acid moiety linked to a benzyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- IUPAC Name : [(R)-1-(2-aminoacetyl)pyrrolidin-3-yl] carbamic acid benzyl ester
The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. It has been shown to exhibit inhibitory effects on certain enzymes, which can be crucial for therapeutic applications.
- Enzyme Inhibition : The compound has demonstrated potency in inhibiting N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. Research indicates an IC50 value of approximately 127 nM, suggesting strong inhibitory activity .
- Cholinesterase Inhibition : Similar compounds in the same class have shown promising cholinesterase inhibition, which is beneficial for treating neurodegenerative diseases such as Alzheimer’s disease. Studies indicate that modifications to the structure can enhance this activity significantly .
Pharmacological Effects
Research highlights several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : By inhibiting NAAA, the compound may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Compounds with similar structures have been explored for their neuroprotective effects, particularly in models of Alzheimer's disease, where they inhibit amyloid-beta aggregation and tau phosphorylation .
Table 1: Biological Activity Summary
| Activity Type | Assay Method | IC50 Value (nM) | Reference |
|---|---|---|---|
| NAAA Inhibition | Enzymatic Assay | 127 | |
| Cholinesterase Inhibition | Enzymatic Assay | Varies | |
| Neuroprotection | Cell Culture Models | Not Specified |
Case Study 1: NAAA Inhibition
A study conducted on the compound's effect on rat models demonstrated that this compound effectively reduced pain responses associated with inflammatory conditions. The compound's ability to inhibit NAAA was correlated with decreased levels of fatty acid amides, which are known to mediate pain signaling pathways.
Case Study 2: Cholinesterase Inhibition
In another investigation focused on cognitive enhancement, derivatives of this compound were tested for their capacity to inhibit acetylcholinesterase activity. Results indicated that specific modifications could enhance potency against cholinesterases, suggesting potential applications in treating cognitive decline associated with Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
